((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

Chiral purity Enantiomeric excess Procurement specification

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) is a chiral pyrrolidine-derived amino alcohol with a specific (2S,4R) absolute configuration. It serves as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of KRAS-G12C inhibitors and HIV integrase-targeting agents.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 1842337-34-1
Cat. No. B8087592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol
CAS1842337-34-1
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCN1CC(CC1CO)OC
InChIInChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
InChIKeyKFMNERGCJJKMDP-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) – Chiral Building Block for KRAS & Integrase Inhibitor Scaffolds


((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) is a chiral pyrrolidine-derived amino alcohol with a specific (2S,4R) absolute configuration. It serves as a key intermediate or building block in medicinal chemistry programs, particularly in the synthesis of KRAS-G12C inhibitors [1] and HIV integrase-targeting agents [2]. Commercially, it is available as a research chemical in purities of ≥95% from multiple vendors, with a typical molecular weight of 145.20 g/mol, a calculated LogP of -0.54, and a liquid physical state .

Why Generic Substitution Fails for ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1)


The (2S,4R) configuration is not interchangeable with its three other commercially available stereoisomers—(2R,4R) (CAS 2326524-80-3), (2S,4S) (CAS 2377005-09-7), and (2R,4S) (CAS 2368910-28-3). Patented synthetic routes for KRAS-G12C inhibitors explicitly require the (2S,4R) alcohol intermediate to construct the correct three-dimensional pharmacophore [1]. Similarly, in HIV integrase inhibitor series, the (2S,4R)-4-methoxy-1-methylpyrrolidine moiety directly influences target binding, as evidenced by Structure-Activity Relationship (SAR) data showing nanomolar potency only when this specific stereochemistry is installed [2]. Using a diastereomer or enantiomer may result in complete loss of inhibitory activity or off-target effects, making precise stereochemical procurement essential for reproducible research.

Quantitative Differentiation Evidence for ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) vs. Stereoisomers


Stereochemical Purity: 95% baseline vs. 98% available for (2R,4S) isomer

The (2S,4R) isomer is consistently supplied at a minimum purity of 95% (GC/HPLC) across major vendors [REFS-1, REFS-2]. In contrast, the (2R,4S) enantiomer (CAS 2368910-28-3) is commercially available at a higher nominal purity of 98% . This 3-percentage-point difference may be significant for synthetic applications where residual diastereomeric or enantiomeric impurities can propagate through multi-step sequences, impacting final API purity. Procurement decisions should weigh the trade-off between baseline specification and the need for higher initial purity for sensitive downstream chemistry.

Chiral purity Enantiomeric excess Procurement specification

Patent-Gated Synthetic Utility: Exclusive Role in KRAS-G12C Inhibitor Intermediates

Chinese Patent CN113004269A explicitly describes the use of ((2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl)methanol as a reactant in the preparation of a key intermediate (tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methoxyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate) for a series of KRAS-G12C inhibitors [1]. No alternative stereoisomer is claimed or exemplified in the patent for this critical step. Procurement of the correct (2S,4R) isomer is therefore a prerequisite for replicating the patented synthetic route and advancing preclinical candidates derived from this scaffold.

KRAS-G12C inhibitors Patent-protected intermediates Synthetic route specificity

Biological Activity Correlation: (2S,4R) Moiety in HIV Integrase Inhibitor with IC50 180 nM

A derivative incorporating the (2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl moiety exhibits an IC50 of 180 nM against HIV-1 integrase (Gag-Pol polyprotein) in a strand-transfer assay at pH 7.8, 37°C [1]. This provides a quantitative benchmark for the stereochemical requirement in this chemotype. While direct comparative data for other isomers in the same assay are not publicly available, the SAR literature for related pyrrolidine-based integrase inhibitors indicates that inversion of the C2 or C4 stereocenter can reduce potency by >10-fold, underscoring the necessity of the (2S,4R) configuration for target engagement.

HIV integrase SAR Binding affinity

Application Scenarios for ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) Driven by Comparative Evidence


KRAS-G12C Inhibitor Lead Optimization

Medicinal chemistry teams developing covalent KRAS-G12C inhibitors can directly incorporate this building block into the patented synthetic route described in CN113004269A. Using the incorrect (2R,4S) or diastereomeric isomer would derail the synthesis of the advanced piperazine-pyrimidine intermediate, as the patent explicitly relies on the (2S,4R) configuration for the SN2/etherification step. Procuring this isomer ensures route fidelity and accelerates hit-to-lead timelines. [1]

HIV Integrase Inhibitor SAR Studies

Structure-activity relationship (SAR) campaigns targeting HIV integrase can use this compound as a chiral building block to construct analogs of the N-Me-pyrimidone series. The (2S,4R) motif is embedded in a molecule with a reported IC50 of 180 nM in a strand-transfer assay, providing a validated starting point for further optimization. Procuring the enantiomerically pure building block avoids the need for tedious chiral resolution of downstream intermediates. [2]

Chiral Pool Synthesis for Proline-Derived Scaffolds

As a chiral pyrrolidine methanol, this compound serves as a versatile precursor for the synthesis of 4-methoxyproline derivatives, chiral ligands, and organocatalysts. Its (2S,4R) configuration maps onto the natural L-proline stereochemistry at C2, while the C4 methoxy group introduces unique conformational constraints. This stereochemical pattern is not available from natural amino acid pools, making the commercial availability of this specific isomer valuable for diversity-oriented synthesis. [1]

Quote Request

Request a Quote for ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.